2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl-
Description
2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl-, is a strained three-membered heterocyclic compound containing one nitrogen atom. Its structure features a methyl group, a 2-methylpropenyl (prenyl) substituent, and a phenyl group at positions 2, 2, and 3, respectively. The steric and electronic effects of these substituents influence its reactivity and stability. Azirines are valuable intermediates in organic synthesis due to their ring strain, enabling diverse transformations such as cycloadditions, nucleophilic openings, and rearrangements .
Properties
CAS No. |
59175-24-5 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-methyl-2-(2-methylprop-2-enyl)-3-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(3)12(14-13)11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
InChI Key |
UDEGOTKQFXATBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(C(=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2-methyl-2-propen-1-ol with phenyl isocyanate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of substituted azirines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Building Blocks for Complex Molecules
2H-Azirines serve as versatile intermediates in the synthesis of nitrogen-containing heterocycles. Their unique reactivity allows them to participate in various reactions, including:
- Nucleophilic additions
- Cycloadditions
- Ring expansions
These reactions facilitate the formation of complex structures such as pyrroles, indoles, and piperidines, which are essential in pharmaceuticals and agrochemicals .
Reactivity Patterns
The high ring strain in 2H-Azirines makes them excellent precursors for generating reactive intermediates:
- Nitenes : Highly reactive species that can lead to the formation of diverse products.
- Electrophiles and Dienophiles : Useful in Diels-Alder reactions and other cycloaddition processes.
Recent studies highlight the use of 2H-Azirines in the synthesis of functionalized compounds through methodologies like the Neber reaction, which involves the transformation of oximes into azirines .
Antimicrobial Activity
Research indicates that derivatives of 2H-Azirines exhibit significant antimicrobial properties. For instance, compounds derived from 2H-Azirine have been tested against various bacterial strains, showing promising results that suggest potential use as antibiotics or antifungal agents .
Anticancer Properties
Some studies have explored the anticancer activity of azirine derivatives. The mechanism often involves targeting specific pathways in cancer cells, leading to apoptosis. This highlights the potential for developing new anticancer drugs based on the azirine scaffold .
Case Study 1: Synthesis of Pyrrole Derivatives
A recent study demonstrated the synthesis of pyrrole derivatives using 2H-Azirine as a starting material. The process involved a cycloaddition reaction with dienophiles under mild conditions, resulting in high yields and selectivity . This showcases the utility of 2H-Azirines in generating complex nitrogen-containing frameworks.
Case Study 2: Antimicrobial Screening
In another investigation, a series of azirine derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the azirine structure significantly enhanced antibacterial efficacy, suggesting pathways for further drug development .
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylallyl)-3-phenyl-2H-azirine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among 2H-azirine derivatives lie in substituent types and positions, which dictate their chemical behavior. Below is a comparative analysis:
*Estimated based on substituent contributions.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The phenyl group at position 3 provides electron delocalization, stabilizing the azirine ring. However, the absence of electron-withdrawing groups (e.g., phosphoryl in ’s compound) may limit electrophilic reactivity .
Steric Hindrance :
Research Findings and Implications
- Synthetic Utility : The target compound’s reactivity is likely intermediate between highly reactive simple azirines (e.g., 1a) and sterically hindered derivatives (e.g., 6). Its prenyl group could enable unique transformations in terpene-functionalized molecule synthesis.
Biological Activity
2H-Azirines are a class of three-membered nitrogen-containing heterocycles known for their unique reactivity due to the strained ring structure. The compound 2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl- (CAS Number: 59175-24-5) is particularly interesting due to its potential biological activities and applications in synthetic chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with other azirine derivatives.
The molecular formula of 2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl- is , with a molecular weight of approximately 171.24 g/mol. Its structure features a phenyl group and a branched alkyl substituent, contributing to its unique reactivity profile.
The biological activity of 2H-Azirine compounds often involves their ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological targets, including enzymes and receptors, resulting in diverse biological effects.
- Reactivity : The azirine ring can react with nucleophiles and undergo cycloaddition reactions, making it a versatile building block in organic synthesis.
- Biological Targets : The specific pathways and targets of 2H-Azirine depend on the substituents and the reaction conditions, influencing its potential therapeutic applications.
Biological Studies and Case Studies
Several studies have explored the biological activities associated with azirines, including anti-cancer properties and their roles in synthetic methodologies.
Case Study 1: Anticancer Activity
A study demonstrated that certain azirines exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of azirines have been shown to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests that 2H-Azirine may possess similar properties due to its structural characteristics.
Case Study 2: Synthetic Applications
Research has highlighted the utility of azirines in synthesizing complex molecules. A notable study involved the use of 3-phenyl-2H-azirine in coupling reactions mediated by titanium complexes, leading to the formation of valuable N-heterocycles. This illustrates the compound's potential as a synthetic tool in organic chemistry.
Comparative Analysis with Similar Compounds
The unique substitution pattern of 2H-Azirine, 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl- differentiates it from other azirines:
| Compound Name | Structure | Key Properties | Biological Activity |
|---|---|---|---|
| 2-Methyl-3-phenyl-2H-azirine | Structure | Less sterically hindered | Moderate cytotoxicity |
| 3-Phenyl-2H-azirine | Structure | Lacks additional methyl group | Lower reactivity |
| Aziridine Derivatives | Varies | More stable, less reactive | Limited biological activity |
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-2-(2-methyl-2-propenyl)-3-phenyl-2H-azirine, and how can yield be improved?
- Methodological Answer : The compound is synthesized via a modified Neber reaction. Key steps include: (i) Reacting 2-methyl-1-phenyl-4-penten-1-one with dimethylhydrazine to form a hydrazone. (ii) Treating the hydrazone with methyl iodide and base to yield the azirine. Yield optimization involves adjusting reaction time (e.g., 12–24 hours for alkylation), using inert atmospheres to prevent oxidation, and purification via sublimation (0.005 mm Hg) or thick-layer chromatography (20% ether-hexane eluent) . Table 1 : Synthetic Yield Comparison
| Condition | Yield (%) | Purity (NMR/IR) |
|---|---|---|
| Standard Neber Reaction | 51% | 95% |
| Sublimation-Purified | 34% | 99% |
Q. How should researchers characterize this azirine to confirm structural integrity and purity?
- Methodological Answer : Use multi-spectral analysis:
- NMR (CDCl₃, 100 MHz) : δ 2.48–2.68 (m, 3H, CH₃ groups), 7.32–7.64 (m, aromatic protons).
- IR (neat) : Peaks at 2230 cm⁻¹ (C≡N stretch), 1735 cm⁻¹ (C=O), and 3050 cm⁻¹ (sp² C-H).
- Elemental Analysis : Target C 85.20%, H 7.15%, N 7.64% (deviation >0.5% indicates impurities) .
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M⁺] at m/z 183.
Q. What are the stability considerations for this azirine under varying storage conditions?
- Methodological Answer : The compound is thermally labile. Store at –20°C under nitrogen. Avoid prolonged exposure to light (UV absorption at 242 nm, ε 14,000) to prevent ring-opening reactions. Monitor decomposition via TLC (Rf = 0.5 in hexane:ether) .
Advanced Research Questions
Q. How can mechanistic insights into the thermal decomposition of this azirine be obtained, and what are the dominant pathways?
- Methodological Answer : Thermolysis at 500°C in toluene produces pyridine derivatives (e.g., 2,5-dimethyl-6-phenylpyridine) via [3,3]-sigmatropic rearrangements. To study pathways: (i) Use isotopic labeling (e.g., deuterated allyl groups) to track hydrogen migration. (ii) Perform kinetic studies (Arrhenius plots) under controlled temperatures (300–600°C). (iii) Analyze products via GC-MS and compare retention times with synthetic standards . Table 2 : Thermolysis Products
| Temperature (°C) | Major Product (%) | Minor Product (%) |
|---|---|---|
| 400 | Pyridine (85%) | Indole (5%) |
| 500 | Pyridine (34%) | Benzofuran (10%) |
Q. How can contradictory data on photolysis vs. thermolysis products be resolved?
- Methodological Answer : Contradictions arise from reaction conditions. For example:
- Photolysis (benzene, 254 nm) : Forms 2-phenyl-N-allylimidazole (85% yield) via nitrene intermediates.
- Thermolysis (toluene, 500°C) : Yields pyridines via radical pathways.
To resolve discrepancies:
(i) Use time-resolved spectroscopy (TRES) to detect short-lived intermediates.
(ii) Compare activation energies (DFT calculations) for competing pathways .
Q. What computational methods are suitable for predicting the reactivity of this azirine in novel reactions?
- Methodological Answer : (i) DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict regioselectivity in cycloadditions. (ii) Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., benzene vs. DMF). (iii) AI-Driven Models : Train neural networks on existing azirine reaction datasets to predict novel transformations (e.g., [2+2] photocycloadditions) .
Data Contradictions and Validation
- Issue : Conflicting reports on azirine decomposition (pyridine vs. imidazole products).
- Resolution : Validate via controlled experiments:
- Repeat thermolysis with in-situ IR monitoring to detect intermediates.
- Compare product ratios using HPLC with chiral columns to rule out stereochemical biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
